n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
CAS No. |
917895-61-5 |
|---|---|
Molecular Formula |
C17H18F3N3 |
Molecular Weight |
321.34 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H18F3N3/c1-11-6-8-12(9-7-11)14-10-21-16(17(18,19)20)23-15(14)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,21,22,23) |
InChI Key |
HRCZWHBTHGCXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
-
- The synthesis often begins with the condensation of cyclopentylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This reaction is typically carried out under acidic or basic conditions.
-
- The Schiff base undergoes cyclization with trifluoromethylpyrimidine derivatives. This step is crucial as it forms the pyrimidine ring, which is central to the compound's structure.
-
- The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods
In industrial settings, the production methods are optimized for higher yields and purity:
Catalysis : Catalysts may be employed to enhance reaction rates and selectivity.
Temperature Control : Specific temperature profiles are maintained to favor desired reactions.
Solvent Selection : Appropriate solvents are chosen to facilitate the dissolution of reactants and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation : Converting to oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
Reduction : Functional groups can be reduced using sodium borohydride or lithium aluminum hydride.
Substitution : Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Halogens, alkylating agents |
Scientific Research Applications
This compound has been investigated for its potential applications in various fields:
Chemistry : Acts as a building block for synthesizing more complex molecules.
Biology : Studied for its biological activities, including enzyme inhibition and receptor binding.
Medicine : Explored for therapeutic effects, particularly in cancer treatment due to its kinase inhibition properties.
Summary of Findings
The preparation of this compound involves well-defined synthetic routes that leverage condensation and cyclization strategies. The compound's ability to undergo various chemical transformations enhances its utility in medicinal chemistry, making it a subject of ongoing research for potential therapeutic applications.
Properties Table
| Property | Value |
|---|---|
| CAS No. | 917895-61-5 |
| Molecular Formula | C17H18F3N3 |
| Molecular Weight | 321.34 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H18F3N3/c1-11... |
| InChI Key | HRCZWHBTHGCXHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F |
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Scientific Research Applications
Anticancer Properties
n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine has shown significant biological activity as an inhibitor of specific kinases involved in cancer pathways. Research indicates that similar pyrimidine derivatives exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis. For instance, compounds with similar structures have been demonstrated to inhibit CDK4 and CDK6, suggesting potential therapeutic applications in oncology .
Comparative Studies
Comparative studies highlight the unique biological activity of this compound against other pyrimidine derivatives. Its structural features contribute to its potency and selectivity in targeting cancer cells compared to other compounds .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Anticancer Activity Evaluation (2023) :
- Objective : To evaluate cytotoxic effects on various cancer cell lines.
- Findings : The compound exhibited notable cytotoxicity against PC3 (prostate cancer) and A549 (lung cancer) cell lines at concentrations as low as 5 µg/ml, although less potent than doxorubicin.
-
Antifungal Activity Study (2022) :
- Objective : To assess antifungal properties against common pathogens.
- Findings : Demonstrated moderate antifungal activity against Botrytis cinerea at a concentration of 50 µg/ml, indicating potential use in agricultural applications.
- Insecticidal Activity Test (2023) :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | PC3 | Cytotoxicity at 5 µg/ml | 2023 |
| Antifungal | Botrytis cinerea | Moderate activity at 50 µg/ml | 2022 |
| Insecticidal | Spodoptera frugiperda | Moderate activity at 500 µg/ml | 2023 |
Mechanism of Action
The mechanism of action of n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Trifluoromethyl vs. Methyl (Position 2) : The target compound’s CF₃ group increases electronegativity and steric bulk compared to the CH₃ group in , likely improving binding affinity and resistance to metabolic degradation .
- Cyclopentylamine vs. Aryl Groups (Position 4) : The cyclopentyl group in the target compound introduces conformational flexibility, whereas rigid aryl groups (e.g., 4-methoxyphenyl in ) may restrict rotational freedom, affecting target interactions.
- 4-Methylphenyl vs. Anilino Methyl (Position 5): The 4-methylphenyl group in the target compound provides hydrophobic interactions, while anilino methyl derivatives (e.g., ) enable hydrogen bonding via amine groups.
Crystallographic and Conformational Differences
- Dihedral Angles: In the target compound, the cyclopentyl group may induce dihedral angles distinct from aryl-substituted analogs. For example, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits dihedral angles of 12.8°–86.1° between the pyrimidine core and substituents, influencing crystal packing and intermolecular interactions .
Biological Activity
n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative notable for its potential biological activity, particularly in the field of oncology as an inhibitor of specific kinases. This compound features a unique structure that includes a cyclopentyl group, a trifluoromethyl substituent, and a 4-methylphenyl moiety, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16F3N3, and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 321.34 g/mol |
| Molecular Formula | C15H16F3N3 |
| LogP | 4.247 |
| Polar Surface Area (PSA) | 41.04 Ų |
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound more effective in biological systems .
This compound exhibits significant biological activity primarily through kinase inhibition. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial in regulating the cell cycle. The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
Inhibition Studies
Preliminary studies have shown that this compound effectively binds to various protein targets implicated in cancer progression. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to quantify these interactions, revealing promising binding affinities .
Table: Inhibition Potency Against Kinases
| Kinase Target | IC50 Value (nM) |
|---|---|
| CDK4 | 67 |
| CDK6 | 54 |
| ABL1 | 12 |
| BCR-ABL | 61 |
These results suggest that the compound may have therapeutic applications in treating cancers driven by aberrant kinase activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies that leverage the reactivity of the functional groups present in precursor materials. Common synthetic strategies include:
- Nucleophilic Substitution : Utilizing nucleophilic attack on electrophilic centers within the precursor compounds.
- Electrophilic Aromatic Substitution : Facilitating reactions where electrophiles replace hydrogen atoms on aromatic rings.
These methods allow for the construction of the desired pyrimidine framework while maintaining the integrity of the functional groups essential for biological activity .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with its IC50 values against CDK4 and CDK6, highlighting its potential as a therapeutic agent in oncology .
Study 2: Binding Affinity Analysis
Another research effort focused on determining the binding affinity of this compound to ABL1 kinase. The study employed ITC to measure binding interactions, demonstrating a strong affinity that supports its role as a selective kinase inhibitor .
Q & A
Q. What synthetic methodologies are recommended for preparing n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves:
- Step 1 : Refluxing 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine derivatives with substituted anilines (e.g., 4-(trifluoromethyl)aniline) in chloroform for 5–6 hours under vigorous stirring.
- Step 2 : Purification via silica gel column chromatography (CHCl₃ as eluent) followed by crystallization from methanol, yielding 78–83% pure product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substituent positions (e.g., cyclopentyl, trifluoromethyl) via ¹H/¹³C/¹⁹F NMR.
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrimidine and aryl groups, hydrogen-bonding networks) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., m/z 921 [M+H]⁺ for related derivatives) .
Advanced Questions
Q. How can researchers address contradictions in crystallographic data between polymorphic forms or structural analogs?
Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., between polymorphs) require:
- SHELX Refinement : Use SHELXL for high-resolution refinement, leveraging constraints for disordered groups .
- Comparative Analysis : Calculate torsion angles (e.g., pyrimidine vs. aryl planes) and hydrogen-bond distances (e.g., N–H⋯N vs. C–H⋯π interactions) to identify structural outliers .
- Thermal Ellipsoid Modeling : Assess atomic displacement parameters to distinguish static disorder from dynamic effects .
Q. Example Structural Data :
| Parameter | Polymorph A | Polymorph B | Title Compound |
|---|---|---|---|
| Pyrimidine-phenyl dihedral angle | 12.8° | 86.1° | 12.0° |
| N–H⋯N bond distance (Å) | 2.85 | N/A | 2.92 |
Q. What experimental strategies are effective for evaluating structure-activity relationships (SAR) in antitumor studies?
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing cyclopentyl with isopropyl) to assess steric/electronic effects on activity .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values) and compare with control compounds (e.g., 5-fluorouracil).
- Computational Modeling : Perform docking studies to predict binding affinities for targets like thymidylate synthase or EGFR .
Q. How can researchers design stability studies under varying physicochemical conditions?
- Stress Testing : Expose the compound to heat (40–60°C), light (UV-vis), and hydrolytic conditions (pH 1–13) for 1–4 weeks.
- Analytical Monitoring : Use HPLC with UV detection to track degradation products (e.g., hydrolyzed trifluoromethyl groups) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to establish shelf-life predictions .
Methodological Notes
- Synthesis : Optimize yields by adjusting reaction stoichiometry (e.g., 1.2–1.5 equivalents of aniline) and solvent polarity .
- Crystallography : For disordered trifluoromethyl groups, apply PART commands in SHELXL to model split positions .
- Biological Assays : Use dose-response curves (0.1–100 μM) to determine potency thresholds and selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
